molecular formula C10H13N3O3 B11765118 ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B11765118
M. Wt: 223.23 g/mol
InChI Key: IMVOMKYLISJDLB-LURJTMIESA-N
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Description

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused to a pyrazine ring, forming a pyrazolo[1,5-a]pyrazine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific structural features and potential for diverse biological activities. Its fused ring system and functional groups make it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl (7S)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m0/s1

InChI Key

IMVOMKYLISJDLB-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1=NN2[C@H](CNC(=O)C2=C1)C

Canonical SMILES

CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C

Origin of Product

United States

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